3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a biphenyl group linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of biphenyl-4-ol with 1-methyl-1H-pyrazol-4-amine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether bond between the biphenyl and pyrazole moieties .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxy-pyrazole oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(biphenyl-4-yloxy)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.
3-(biphenyl-4-yloxy)-1H-pyrazole: Lacks the methyl group on the pyrazole ring.
4-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-3-amine: The position of the amine group is different.
Uniqueness
3-(biphenyl-4-yloxy)-1-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the biphenyl and pyrazole groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can also affect its interaction with biological targets, making it distinct from similar compounds .
Properties
Molecular Formula |
C16H16ClN3O |
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Molecular Weight |
301.77 g/mol |
IUPAC Name |
1-methyl-3-(4-phenylphenoxy)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c1-19-11-15(17)16(18-19)20-14-9-7-13(8-10-14)12-5-3-2-4-6-12;/h2-11H,17H2,1H3;1H |
InChI Key |
JAEJLKAHGOIASA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
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